

Ethyl 3-oxododecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-oxododecanoate*

Cat. No.: *B1274158*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of **Ethyl 3-oxododecanoate**. The information is intended to support research and development activities, particularly in the fields of organic synthesis and microbiology.

Chemical Properties and Structure

Ethyl 3-oxododecanoate is a β -keto ester characterized by a twelve-carbon chain with a ketone at the third position and an ethyl ester functional group.

Structure:

- IUPAC Name: **Ethyl 3-oxododecanoate**
- Molecular Formula: $C_{14}H_{26}O_3$ [1][2]
- SMILES: CCCCCCCCCC(=O)CC(=O)OCC [1][2]
- InChI Key: InChI=1S/C14H26O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h3-12H2,1-2H3

Physicochemical Data

Quantitative physicochemical data for **Ethyl 3-oxododecanoate** is not readily available in the literature. The following table summarizes known and estimated properties.

Property	Value	Source/Method
Molecular Weight	242.36 g/mol	[2]
CAS Number	67342-99-8	[1][2][3][4][5]
Appearance	White powder	[5]
Boiling Point	284.4 °C	[2]
Melting Point	Not available	-
Density	Not available	-
Solubility	Not available	-

Spectroscopic Data for Structural Elucidation

Experimental spectroscopic data for **Ethyl 3-oxododecanoate** is limited. The following table provides predicted data based on its structure and comparison with shorter-chain analogs like ethyl 3-oxobutanoate and ethyl 3-oxohexanoate.

Technique	Parameter	Predicted Value/Range	Interpretation
¹ H NMR	Chemical Shift (δ)	~0.88 ppm (t, 3H)	Terminal methyl group (-CH ₃) of the decanoyl chain
		~1.25 ppm (m, 14H)	Methylene groups (-CH ₂ -) of the decanoyl chain
		~1.28 ppm (t, 3H)	Ethyl ester methyl group (-OCH ₂ CH ₃)
		~2.55 ppm (t, 2H)	Methylene group adjacent to the ketone (-C(=O)CH ₂ -)
		~3.45 ppm (s, 2H)	α -methylene protons between the two carbonyls (-C(=O)CH ₂ C(=O)-)
		~4.19 ppm (q, 2H)	Ethyl ester methylene group (-OCH ₂ CH ₃)
¹³ C NMR	Chemical Shift (δ)	~14.0 ppm	Terminal methyl carbon of the decanoyl chain
		~14.1 ppm	Ethyl ester methyl carbon
		~22.6, 23.8, 29.1, 29.3, 31.8 ppm	Methylene carbons of the decanoyl chain
		~43.0 ppm	Methylene carbon adjacent to the ketone
		~49.8 ppm	α -methylene carbon between the two carbonyls

~61.5 ppm	Ethyl ester methylene carbon		
~167.5 ppm	Ester carbonyl carbon		
~203.0 ppm	Ketone carbonyl carbon		
IR Spectroscopy	Wavenumber (cm ⁻¹)	~1745 cm ⁻¹	C=O stretch (ester)
~1720 cm ⁻¹	C=O stretch (ketone)		
~1300-1000 cm ⁻¹	C-O stretch		
~2850-2960 cm ⁻¹	C-H stretch		
Mass Spectrometry	m/z	242.1882 (M+)	Molecular ion
Fragmentation pattern would likely show losses corresponding to the ethyl group (m/z 29), ethoxy group (m/z 45), and cleavage of the decanoyl chain.			

Experimental Protocols

Synthesis of Ethyl 3-oxododecanoate via Claisen Condensation

The most common method for synthesizing β -keto esters is the Claisen condensation.[\[3\]](#)[\[4\]](#)[\[5\]](#) The following is a generalized protocol for the synthesis of **Ethyl 3-oxododecanoate** from ethyl decanoate and ethyl acetate.

Reaction Scheme:

Caption: Quorum sensing pathway in *P. aeruginosa* and potential antagonism by **Ethyl 3-oxododecanoate**.

Antimicrobial Activity

Ethyl 3-oxododecanoate has been reported to exhibit antimicrobial activity against *Pseudomonas aeruginosa* and to be an inhibitor of fatty acid biosynthesis. [2] This suggests that its mechanism of action may involve the disruption of essential metabolic pathways in this bacterium. It may also inhibit the production of lipopolysaccharides, which are crucial components of the outer membrane of Gram-negative bacteria and are potent inducers of the host immune response. [2]

Safety and Handling

A specific Safety Data Sheet (SDS) for **Ethyl 3-oxododecanoate** is not widely available. However, as a β -keto ester, general laboratory safety precautions should be followed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The *Pseudomonas aeruginosa* quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl 3-oxodecanoate synthesis - chemicalbook [chemicalbook.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ethyl 3-oxododecanoate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274158#ethyl-3-oxododecanoate-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com